molecular formula C16H16F3N3O B1401686 N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide CAS No. 1311278-82-6

N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide

Cat. No. B1401686
CAS RN: 1311278-82-6
M. Wt: 323.31 g/mol
InChI Key: WCCFRQBVHCRFJU-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. Unfortunately, the specific molecular structure analysis for “N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide” is not available in the literature .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics such as melting point, boiling point, density, molecular formula, and molecular weight. Unfortunately, the specific physical and chemical properties for “N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide” are not available in the literature .

Scientific Research Applications

Anti-Tubercular Agents

This compound has been investigated for its potential as an anti-tubercular agent . Researchers have designed and synthesized derivatives of this compound to evaluate their efficacy against Mycobacterium tuberculosis H37Ra. Some derivatives have shown significant activity with inhibitory concentrations (IC50) in the low micromolar range, indicating their potential for further development as anti-tubercular medications .

Terahertz (THz) Wave Generation

The related compound, 4-N,N-dimethylamino-4-N-methyl-stilbazolium, has been studied for its THz wave generation capabilities. THz technology has broad application prospects in fields such as medical imaging, security detection, and broadband communication. The generation of THz waves is a key area of development, and this compound’s derivatives have shown promise in achieving high energy, high coherence, and tunability in THz wave generation .

Synchrotron Radiation Analysis

In the context of synchrotron radiation analysis , derivatives of this compound have been used to study the internal defects of crystals, mainly dislocations. This type of analysis is crucial for understanding the crystal growth process and improving the quality of materials for various scientific applications .

Hirshfeld Surface Studies

Hirshfeld surface analysis is a method used to study intermolecular interactions in crystals. Derivatives of “N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide” have been subjected to Hirshfeld surface studies to understand the types and contribution ratios of these interactions, which is essential for the design of new materials with desired properties .

Nonlinear Optical Properties

The compound’s derivatives have been explored for their nonlinear optical properties , which are important for applications in photonics and optoelectronics. These properties include second harmonic generation and terahertz wave generation, which are critical for the development of new optical devices .

Crystal Growth and Characterization

Research has also focused on the growth and characterization of organic single crystals using derivatives of this compound. Techniques such as FTIR, X-ray diffraction, and UV-vis spectroscopy have been employed to systematically characterize the grown crystals, which can be used in various optical applications .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. The mechanism of action for “N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide” is not explicitly mentioned in the literature .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. The specific safety and hazards for “N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide” are not available in the literature .

Future Directions

The future directions for research on “N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. Additionally, potential applications in various fields could be explored .

properties

IUPAC Name

N-[4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16F3N3O/c1-10(23)20-13-6-4-11(5-7-13)14-8-12(16(17,18)19)9-15(21-14)22(2)3/h4-9H,1-3H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCCFRQBVHCRFJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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